molecular formula C12H24ClNO2S B1431096 3-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride CAS No. 1864016-69-2

3-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride

Cat. No.: B1431096
CAS No.: 1864016-69-2
M. Wt: 281.84 g/mol
InChI Key: RCPWUFMEHISMSO-UHFFFAOYSA-N
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Description

3-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride is a piperidine derivative characterized by a cyclohexanesulfonylmethyl substituent.

Properties

IUPAC Name

3-(cyclohexylsulfonylmethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO2S.ClH/c14-16(15,12-6-2-1-3-7-12)10-11-5-4-8-13-9-11;/h11-13H,1-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCPWUFMEHISMSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)S(=O)(=O)CC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride involves several steps. One common method includes the reaction of piperidine with cyclohexanesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with methyl iodide to introduce the methyl group. Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

3-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the sulfonyl group, yielding simpler piperidine derivatives.

    Substitution: The methyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Scientific Research Applications

Structural Characteristics

The compound features a piperidine ring substituted with a cyclohexanesulfonyl group. Its molecular formula is C12H19ClN2O2SC_{12}H_{19}ClN_{2}O_{2}S, and it has a molecular weight of approximately 276.81 g/mol. The presence of the sulfonyl group is crucial for its biological activity, influencing interactions with various biological targets.

Medicinal Chemistry Applications

1. Cancer Research:
3-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride has shown promise in cancer research, particularly for its antiproliferative effects against cancer cell lines such as glioblastoma and multiple myeloma. Compounds with similar structures have demonstrated significant cytotoxicity, suggesting that this compound may also have potential as an anticancer agent .

2. Antimicrobial Activity:
Research indicates that piperidine derivatives, including this compound, exhibit antimicrobial properties. The sulfonamide moiety is often associated with antibacterial activity, making it a candidate for further studies aimed at developing new antimicrobial agents .

3. Neuropharmacology:
Given the structural similarities to other piperidine derivatives known for their neuropharmacological effects, 3-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride could be explored for its potential applications in treating neurological disorders or as an analgesic .

Synthesis and Mechanism of Action

The synthesis of 3-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride typically involves multi-step organic reactions which may include the formation of the piperidine ring followed by sulfonylation. While specific mechanisms of action remain under investigation, compounds with similar functional groups have been noted to interact with various cellular pathways, potentially influencing cell proliferation and apoptosis .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntiproliferativeInhibits growth of glioblastoma and multiple myeloma cells
AntimicrobialExhibits activity against various bacterial strains
NeuropharmacologicalPotential applications in pain management or neurological disorders

Case Study: Anticancer Activity

A study highlighted the antiproliferative effects of related piperidine compounds against glioblastoma cell lines. These findings suggest that 3-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride may share similar mechanisms, warranting further exploration in preclinical models .

Mechanism of Action

The mechanism of action of 3-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, through its piperidine and sulfonyl groups. These interactions can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Piperidine Derivatives

Piperidine hydrochloride derivatives differ primarily in their substituents, which dictate physicochemical and pharmacological properties. Key comparisons include:

3-[(Phenylsulfonyl)methyl]piperidine Hydrochloride
  • Structure : Phenylsulfonyl group (aromatic) vs. cyclohexanesulfonyl (aliphatic).
  • Molecular Formula: C₁₂H₁₈ClNO₂S; Molar Mass: 275.79 g/mol.
  • Key Differences :
    • The aromatic phenyl group enhances π-π stacking interactions but reduces conformational flexibility compared to cyclohexane.
    • Higher lipophilicity due to the phenyl ring may affect membrane permeability .
3-[(2-Chloro-5-methylphenoxy)methyl]piperidine Hydrochloride
  • Structure: Phenoxy group with chloro and methyl substituents.
  • Molecular Formula: C₁₃H₁₉Cl₂NO; Molar Mass: 276.2 g/mol.
  • Chlorine and methyl groups increase steric hindrance and may alter metabolic stability .
3-[(3-Cycloheptyl-1,2,4-oxadiazol-5-yl)methyl]piperidine Hydrochloride
  • Structure : Cycloheptyl-oxadiazole heterocycle.
  • Molecular Formula : C₁₅H₂₆ClN₃O; Molar Mass : 299.84 g/mol.

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituent Solubility Trends Stability Notes
3-[(Cyclohexanesulfonyl)methyl]piperidine HCl* ~303.83 (estimated) Cyclohexanesulfonyl Moderate (aliphatic sulfonyl) High (sulfonyl stabilizes)
3-[(Phenylsulfonyl)methyl]piperidine HCl 275.79 Phenylsulfonyl Low (aromatic hydrophobicity) Moderate
3-[(2-Chloro-5-methylphenoxy)methyl]piperidine HCl 276.2 Chlorophenoxy Low (halogenated) Sensitive to hydrolysis
3-(2-Chloro-6-fluoro-benzyloxymethyl)piperidine HCl 294.19 Halogenated benzyloxy Very low (high lipophilicity) Stable under inert conditions

*Estimated based on structural analogs (e.g., ).

Regulatory and Environmental Considerations

  • Regulatory Status : Compounds with halogen atoms (e.g., Cl, F) often face stricter regulations under EPA and REACH frameworks .
  • Environmental Impact : Aliphatic sulfonyl groups (as in the target compound) may degrade faster than aromatic or halogenated derivatives, reducing ecological persistence .

Biological Activity

3-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride (CAS No. 1864016-69-2) is a chemical compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, supported by relevant studies and data.

Chemical Structure and Synthesis

The compound features a piperidine ring substituted with a cyclohexanesulfonyl group. The synthesis typically involves the reaction of piperidine with cyclohexanesulfonyl chloride in the presence of a base like triethylamine to neutralize the hydrochloric acid produced during the reaction. Purification is achieved through recrystallization or chromatography.

The mechanism by which 3-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride exerts its biological effects involves interactions with specific molecular targets, including enzymes and receptors. The cyclohexanesulfonyl moiety can form strong interactions with active sites on enzymes, potentially leading to inhibition or modulation of their activity. The piperidine ring enhances binding affinity and specificity, contributing to the compound's overall biological efficacy.

Antitumor Activity

Studies have indicated that compounds similar to 3-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride exhibit significant antitumor properties. For instance, research on related piperidine derivatives has shown promising results in inhibiting cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest .

Antibacterial and Antifungal Properties

Research has also demonstrated antibacterial and antifungal activities associated with piperidine derivatives. A study evaluated several 4-methyl-3-(4-arylpiperazin-1-yl)cinnolines for their antimicrobial properties, revealing effectiveness against various bacterial strains and fungi . This suggests that 3-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride may possess similar properties worth investigating.

Enzyme Inhibition

The compound is hypothesized to inhibit specific enzymes involved in critical biological pathways. For example, it may interact with phosphoinositide-3-kinases (PI3K), which are implicated in numerous cellular processes such as growth, proliferation, and survival . This interaction could lead to therapeutic applications in diseases characterized by dysregulated PI3K activity, such as cancer and metabolic disorders.

Data Summary Table

Biological Activity Effect Reference
AntitumorInhibits cancer cell proliferation
AntibacterialEffective against multiple strains
AntifungalInhibits fungal growth
Enzyme Inhibition (PI3K)Modulates cellular signaling

Case Studies

  • Antitumor Efficacy : A study involving a series of piperazine derivatives showed that modifications in the structure significantly influenced their antitumor activity. The findings suggested that compounds with a sulfonamide group exhibited enhanced cytotoxicity against various cancer cell lines .
  • Antimicrobial Testing : In another investigation, derivatives of piperidine were tested against clinical isolates of bacteria and fungi. The results indicated a broad spectrum of activity, particularly against resistant strains, highlighting the potential of these compounds in developing new antimicrobial agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride
Reactant of Route 2
3-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride

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